molecular formula C41H34N2O2 B10933259 N,N'-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) CAS No. 61692-66-8

N,N'-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide)

Cat. No.: B10933259
CAS No.: 61692-66-8
M. Wt: 586.7 g/mol
InChI Key: RPZIFGCRHXCPEN-UHFFFAOYSA-N
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Description

N,N'-(Methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) (CAS No. 61692-66-8) is a dimeric acetamide derivative featuring two 2,2-diphenylacetamide moieties connected via a methylene-bridged biphenyl linker. The 2,2-diphenylacetamide subunit is well-documented in pharmaceutical chemistry, serving as a precursor for drugs such as loperamide (antidiarrheal) and darifenacin (antimuscarinic) . The dimeric architecture may enhance molecular rigidity, solubility, or binding affinity compared to monomeric analogs.

Properties

CAS No.

61692-66-8

Molecular Formula

C41H34N2O2

Molecular Weight

586.7 g/mol

IUPAC Name

N-[4-[[4-[(2,2-diphenylacetyl)amino]phenyl]methyl]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C41H34N2O2/c44-40(38(32-13-5-1-6-14-32)33-15-7-2-8-16-33)42-36-25-21-30(22-26-36)29-31-23-27-37(28-24-31)43-41(45)39(34-17-9-3-10-18-34)35-19-11-4-12-20-35/h1-28,38-39H,29H2,(H,42,44)(H,43,45)

InChI Key

RPZIFGCRHXCPEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=C(C=C4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) typically involves the condensation reaction between benzene derivatives and diphenylacetamide. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides .

Scientific Research Applications

N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-(methanediyldibenzene-4,1-diyl)bis(2,2-diphenylacetamide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monomeric 2,2-Diphenylacetamide Derivatives

(C₁₄H₁₃NO)
  • Structure : Single acetamide core with two phenyl groups.
  • Crystal Packing : Dihedral angles between benzene rings range from 84.6° to 85.0°, with intermolecular N–H⋯O and C–H⋯Cgπ interactions forming zigzag chains .
  • Applications : Precursor to antimycobacterial agents and pharmaceuticals (e.g., loperamide) .
N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide (C₂₂H₂₁NO)
  • Structure : A 2,4-dimethylphenyl substituent on the amide nitrogen.
  • Crystal Packing : Dihedral angles between benzene rings are 87.75° (molecule A) and 89.25° (molecule B), with intramolecular C–H⋯O bonds stabilizing S(6) ring motifs .
N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (C₁₁H₈Cl₂N₂OS)
  • Structure : Thiazole ring replaces one phenyl group.
  • Crystal Packing : Dichlorophenyl and thiazole rings form a 61.8° dihedral angle, with N–H⋯N hydrogen bonds creating inversion dimers .
  • Applications : Coordination chemistry applications due to ligand-like properties .

Dimeric and Polymeric Analogues

N,N'-Diacetyl-1,4-phenylenediamine (C₁₀H₁₂N₂O₂)
  • Structure : Acetamide groups linked via a 1,4-phenylenediamine core.
  • Properties : Smaller molecular weight (192.22 g/mol) and higher polarity (PSA = 32.3 Ų) compared to the target compound .
  • Applications: Limited to laboratory research (e.g., polymer synthesis) .
N,N'-(Methylenedi-4,1-phenylene)bis[2-(diethylamino)acetamide]
  • Structure: Diethylamino groups replace phenyl rings in the acetamide subunits.

Structural and Functional Contrasts

Parameter Target Compound 2,2-Diphenylacetamide N-(2,4-Dimethylphenyl)-2,2-diphenylacetamide
Molecular Weight ~610.7 g/mol (estimated) 211.26 g/mol 315.41 g/mol
Dihedral Angles Not reported 84.6°–85.0° 87.75°–89.25°
Hydrogen Bonding Motifs Likely R₂²(8) or S(6) ring motifs R₂²(8) intermolecular S(6) intramolecular
Biological Activity Underexplored Antimycobacterial Antimicrobial (benzylpenicillin mimic)
Synthesis Method Not detailed in evidence Slow evaporation from acetone:methanol Carbodiimide-mediated coupling

Key Research Findings

Crystal Packing: Monomeric analogs exhibit significant dihedral angles (84°–89°) between aromatic rings, reducing steric clashes and enabling hydrogen-bonded networks. The dimeric structure of the target compound may amplify these effects .

Biological Relevance: 2,2-Diphenylacetamide derivatives show antimycobacterial activity, but dimerization’s impact remains unstudied.

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